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Compound of Interest

Compound Name: 2-Bromo-3,6-difluorobenzoic acid

Cat. No.: B2729813

An In-Depth Technical Guide to 2-Bromo-3,6-difluorobenzoic Acid: Molecular Structure,
Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 2-Bromo-3,6-difluorobenzoic
acid, a key fluorinated building block in modern synthetic chemistry. The document delves into
the molecule's structural features, elucidated through spectroscopic principles, and explores its
synthesis via directed ortho-metalation. Furthermore, it discusses the compound's reactivity
and its applications as a versatile intermediate in the development of pharmaceuticals and
advanced materials. This guide is intended for researchers, scientists, and professionals in
drug development who require a detailed understanding of this compound's chemical
properties and utility.

Introduction

2-Bromo-3,6-difluorobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure
is characterized by a benzene ring functionalized with a bromine atom, two fluorine atoms, and
a carboxylic acid group. The strategic placement of these functionalities imparts unique
electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

The incorporation of fluorine into bioactive molecules is a widely recognized strategy in
medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2]
Compounds like 2-Bromo-3,6-difluorobenzoic acid serve as crucial starting materials for
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creating complex molecular architectures found in active pharmaceutical ingredients (APIs) and
agrochemicals.[3][4] This guide offers a senior application scientist's perspective on its core
structural and chemical attributes.

Physicochemical and Spectroscopic Data

A summary of the key identifiers and physical properties for 2-Bromo-3,6-difluorobenzoic
acid is presented below.

Property Value
CAS Number 124244-65-1[5][6][7]
Molecular Formula C7H3BrrF202[7]
Molecular Weight 237.00 g/mol [7]
Typically an off-white to yellow crystalline
Appearance
powder
Purity Often supplied at 297% or =98% purity[8]

Molecular Structure and Spectroscopic Elucidation

The molecular structure of 2-Bromo-3,6-difluorobenzoic acid is the foundation of its chemical
behavior. The arrangement of its substituents—a carboxylic acid at C1, bromine at C2, and
fluorine atoms at C3 and C6—creates a distinct electronic and steric environment.

Caption: 2D structure of 2-Bromo-3,6-difluorobenzoic acid.

Electronic Effects

The fluorine atoms and the carboxylic acid group are potent electron-withdrawing groups. This
electronic pull significantly reduces the electron density of the aromatic ring, influencing its
reactivity towards electrophilic and nucleophilic reagents. The bromine atom also contributes to
this electron-withdrawing effect via induction, though it can donate electron density through
resonance.

Spectroscopic Characterization
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While specific spectra for this exact isomer are not publicly available, its structure can be
confidently confirmed using standard spectroscopic techniques based on well-established
principles.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple,
showing two signals in the aromatic region (typically & 7.0-8.5 ppm) corresponding to the two
hydrogens on the benzene ring (H-4 and H-5). These protons would appear as complex
multiplets due to coupling with each other (ortho-coupling) and with the neighboring fluorine
atoms (H-F coupling). The carboxylic acid proton would appear as a broad singlet at a
downfield chemical shift (6 > 10 ppm).

e 13C NMR Spectroscopy: The carbon NMR spectrum would display seven distinct signals. The
carbon of the carboxylic acid group would be found significantly downfield (& > 165 ppm).
The six aromatic carbons would appear in the typical range (6 110-160 ppm), with their
chemical shifts heavily influenced by the attached substituents. Carbons bonded directly to
fluorine would show large one-bond C-F coupling constants.

e 19F NMR Spectroscopy: The fluorine NMR spectrum provides direct information about the
fluorine environments. Two distinct signals would be expected, one for the fluorine at C3 and
one for the fluorine at C6. These signals would show coupling to each other and to the
nearby aromatic protons.

o Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak.
Due to the natural isotopic abundance of bromine (°Br and 8Br are in an approximate 1:1
ratio), a pair of peaks (M and M+2) of nearly equal intensity would be observed, confirming
the presence of a single bromine atom.

Synthesis and Reactivity
Synthetic Pathway: Directed Ortho-Metalation (DoM)

A highly effective and regioselective method for synthesizing substituted benzoic acids is
through the carboxylation of an organolithium intermediate. For 2-Bromo-3,6-difluorobenzoic
acid, a plausible and logical synthetic route starts from 1-bromo-2,5-difluorobenzene.[9] The
process involves a Directed ortho-Metalation (DoM) reaction.
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The DoM strategy uses a directing metalation group (DMG) to guide a strong base (typically an
organolithium reagent) to deprotonate a specific ortho-position.[10][11] In this case, one of the
fluorine atoms can act as a moderate DMG, directing lithiation to the adjacent C6 position.

Synthetic Workflow

T Lithium Carboxylate Sat R 2:Bromo-3,6-difuorobenzoic acid

Directed ortho-Metalation

1-Bromo-2,5-difluorobenzene (Bt Ell T 518
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Click to download full resolution via product page
Caption: Proposed synthesis via Directed ortho-Metalation.
Experimental Protocol (Exemplary):

o Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a
thermometer, and a nitrogen inlet is charged with the starting material, 1-bromo-2,5-
difluorobenzene,[9] dissolved in anhydrous tetrahydrofuran (THF).

e Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A strong base, such
as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLli), is added dropwise while
maintaining the low temperature.[12]

o Causality: Low temperature is critical to prevent side reactions and decomposition of the
highly reactive organolithium intermediate. Anhydrous conditions are essential as
organolithium reagents are strong bases and will be quenched by water.[13][14]

o Carboxylation: After stirring for a period to ensure complete metalation, the reaction is
guenched by adding an excess of solid carbon dioxide (dry ice).[14][15]

o Causality: The highly nucleophilic carbanion of the aryllithium intermediate attacks the
electrophilic carbon of COz, forming a new carbon-carbon bond and generating a lithium
carboxylate salt.[14]
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o Workup and Isolation: The reaction mixture is allowed to warm to room temperature. An
acidic workup, typically with dilute hydrochloric acid, is performed to protonate the
carboxylate salt.[16] The aqueous layer is then extracted with an organic solvent (e.g., ethyl
acetate). The combined organic layers are dried and concentrated to yield the crude product,
which can be purified by recrystallization.

Chemical Reactivity

2-Bromo-3,6-difluorobenzoic acid possesses three distinct functional handles, allowing for
diverse and selective chemical transformations:

e Carboxylic Acid Group: This group can undergo standard transformations such as
esterification, conversion to acid chlorides, and amide bond formation, providing access to a
wide range of derivatives.

o Bromine Atom: The C-Br bond is a key site for transition-metal-catalyzed cross-coupling
reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the introduction of various aryl,
alkyl, or alkynyl groups, a cornerstone of modern drug discovery for building molecular
complexity.[4]

o Aromatic Ring: The electron-deficient nature of the difluorinated ring makes it susceptible to
nucleophilic aromatic substitution (SrAr), where a fluorine atom might be displaced by a
suitable nucleophile under specific conditions.

Applications in Research and Development

The trifunctional nature of 2-Bromo-3,6-difluorobenzoic acid makes it an exceptionally
versatile building block. Its primary application lies in the synthesis of complex organic
molecules for the pharmaceutical and agrochemical industries.[3][17] By sequentially modifying
the three functional groups, chemists can construct elaborate molecular scaffolds with precise
control over the final structure. This systematic approach is invaluable in structure-activity
relationship (SAR) studies during the lead optimization phase of drug discovery.

Safety and Handling

As with related halogenated benzoic acids, 2-Bromo-3,6-difluorobenzoic acid should be
handled with care in a laboratory setting.
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o Hazard Classification: Based on data for analogous compounds like 4-bromo-2,6-
difluorobenzoic acid, this chemical is likely to be classified as causing skin irritation and
serious eye irritation.[18] It may also be harmful if swallowed.

o Precautionary Measures:

[e]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses
with side shields or goggles, and a lab coat.[18]

o Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood, to avoid inhalation of dust.[19]

o Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after
handling.[18][19]

o Storage: Store in a tightly closed container in a cool, dry place away from incompatible
materials like strong oxidizing agents.[20]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use for
complete and up-to-date information.

Conclusion

2-Bromo-3,6-difluorobenzoic acid is a high-value chemical intermediate whose molecular
structure is ideally suited for complex synthetic applications. Its combination of a carboxylic
acid, a bromine atom for cross-coupling, and two fluorine atoms for modulating
physicochemical properties makes it a powerful tool for medicinal and materials chemists. A
thorough understanding of its synthesis, reactivity, and structural properties, as detailed in this
guide, is essential for leveraging its full potential in scientific innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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